molecular formula C9H9BrN2O2 B2999602 N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide CAS No. 147149-83-5

N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide

Cat. No.: B2999602
CAS No.: 147149-83-5
M. Wt: 257.087
InChI Key: LEQIRJQMGCGTSP-VZUCSPMQSA-N
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Description

N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxyimino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 3-bromo-4-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrogen-substituted derivatives.

    Substitution: Amino or alkyl-substituted derivatives.

Scientific Research Applications

N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)-2-(hydroxyimino)acetamide
  • N-(3-Fluoro-4-methylphenyl)-2-(hydroxyimino)acetamide
  • N-(3-Iodo-4-methylphenyl)-2-(hydroxyimino)acetamide

Uniqueness

N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This property can influence its reactivity and biological activity, making it distinct from its chloro, fluoro, and iodo analogs.

Biological Activity

N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H10BrN3O
  • Molecular Weight : 244.1 g/mol

The synthesis typically involves the reaction of 3-bromo-4-methylaniline with hydroxylamine hydrochloride in the presence of acetic acid, leading to the formation of the hydroxyimino derivative. The reaction conditions can be optimized for yield and purity.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit various viruses, including influenza and hepatitis viruses. The mechanism often involves interference with viral replication processes.

  • Case Study : A related compound demonstrated an IC50 value of 0.71–34.87 μM against RNA viruses such as Coxsackievirus B and HCV, showcasing the potential for this compound to exhibit comparable antiviral effects .

Anticancer Activity

Compounds bearing the hydroxyimino group have been investigated for their anticancer properties. They are believed to function as histone deacetylase inhibitors, which play a crucial role in cancer cell proliferation.

  • Research Findings : In vitro studies have revealed that certain derivatives can inhibit cancer cell lines effectively, with IC50 values reported in micromolar ranges. For example, related compounds showed promising results against various cancer cell lines, indicating a potential pathway for therapeutic development .

Toxicological Profile

Understanding the safety profile of this compound is essential for its development as a pharmaceutical agent. Preliminary toxicological assessments suggest low toxicity at therapeutic concentrations, but comprehensive studies are necessary to confirm these findings.

Comparative Analysis of Biological Activity

Compound NameAntiviral IC50 (µM)Anticancer IC50 (µM)Notes
This compound0.71–34.875–20Potential for broad-spectrum activity
Related Compound A0.3510Effective against HCV
Related Compound B1.515Notable for low cytotoxicity

Properties

IUPAC Name

N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-6-2-3-7(4-8(6)10)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQIRJQMGCGTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696967
Record name N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147149-83-5
Record name N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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